

Isotopic Labeling of 7-Hydroxymethotrexate: An In-depth Technical Guide

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Compound of Interest

Compound Name: 7-Hydroxymethotrexate-*d*3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of 7-Hydroxymethotrexate (7-OH-MTX), a major metabolite of the widely used anticancer and antirheumatic drug, Methotrexate (MTX). The synthesis of isotopically labeled 7-OH-MTX is crucial for a variety of research applications, including pharmacokinetic studies, metabolic fate determination, and as an internal standard for quantitative bioanalysis by mass spectrometry. This document details synthetic strategies for introducing stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D), presents quantitative data in structured tables, and provides detailed experimental protocols.

Introduction to 7-Hydroxymethotrexate and Isotopic Labeling

7-Hydroxymethotrexate is formed in the liver by the action of aldehyde oxidase on methotrexate.^[1] While generally less active than its parent compound, 7-OH-MTX can contribute to the therapeutic and toxic effects of methotrexate, particularly at high doses.^[2] Isotopic labeling, the replacement of an atom in a molecule with its isotope, is an indispensable tool in drug development. Stable isotopes like ²H, ¹³C, and ¹⁵N are non-radioactive and can be detected by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.^[3] Labeled compounds are essential for differentiating the analyte from endogenous substances and for accurate quantification in complex biological matrices.^[4]

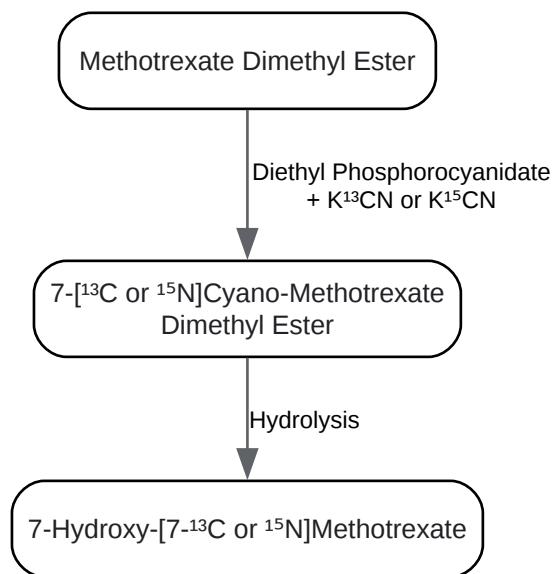
Synthetic Strategies for Isotopic Labeling of 7-Hydroxymethotrexate

The introduction of an isotopic label into the 7-OH-MTX molecule can be achieved through various synthetic routes. The choice of strategy depends on the desired isotope and its position within the molecule.

Carbon-13 (^{13}C) and Nitrogen-15 (^{15}N) Labeling at the C-7 Position

A key synthetic route to 7-OH-MTX involves the introduction of a cyano group at the C-7 position of the pteridine ring of a methotrexate precursor, followed by hydrolysis.^[5] This pathway offers a direct method for introducing a ^{13}C or ^{15}N label by using an isotopically labeled cyanide salt, such as Potassium ^{13}C cyanide (K^{13}CN) or Potassium ^{15}N cyanide (K^{15}CN).

The general workflow for this labeling strategy is depicted below:



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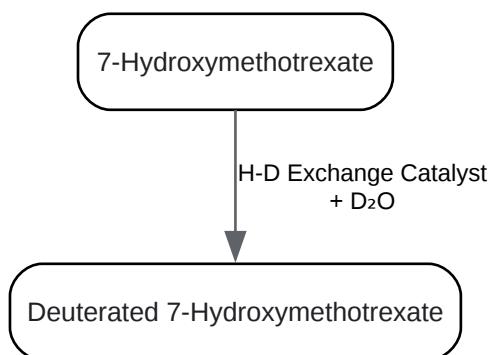
Caption: Synthetic pathway for ^{13}C or ^{15}N labeling of 7-Hydroxymethotrexate.

Deuterium (^2H) Labeling

Commercially available **7-Hydroxymethotrexate-d3** is typically deuterated on the N-methyl group of the p-aminobenzoylglutamic acid moiety.^{[3][6]} This is likely achieved by using a deuterated precursor, such as [²H₃]-methyl iodide, during the synthesis of methotrexate, which is then metabolized to 7-OH-MTX.

A hypothetical approach for direct deuteration of the pteridine ring of 7-OH-MTX could involve a metal-catalyzed hydrogen-deuterium (H-D) exchange. This method utilizes a deuterium source, such as deuterium oxide (D₂O), and a catalyst to exchange protons on the aromatic ring with deuterons.

The proposed workflow for direct deuteration is as follows:



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Caption: Proposed workflow for direct deuterium labeling of 7-Hydroxymethotrexate.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and analysis of isotopically labeled 7-Hydroxymethotrexate.

Synthesis of 7-Hydroxy-[7-¹³C]methotrexate

Step 1: Synthesis of 7-[¹³C]Cyano-Methotrexate Dimethyl Ester^[5]

- Materials: Methotrexate dimethyl ester, Potassium [¹³C]cyanide (K¹³CN), Diethyl phosphorocyanide, Triethylamine, Dimethylformamide (DMF).
- Procedure:

- Dissolve methotrexate dimethyl ester in anhydrous DMF.
- Add triethylamine to the solution and cool to 0°C.
- In a separate flask, prepare a solution of K¹³CN in a minimal amount of water and add it to the reaction mixture.
- Add diethyl phosphorocyanide dropwise to the cooled solution.
- Allow the reaction to stir at room temperature overnight.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 7-Hydroxy-[7-¹³C]methotrexate^[5]

- Materials: 7-[¹³C]Cyano-Methotrexate Dimethyl Ester, Sodium hydroxide, Water, Hydrochloric acid.
- Procedure:
 - Dissolve the purified 7-[¹³C]Cyano-Methotrexate Dimethyl Ester in an aqueous solution of sodium hydroxide.
 - Heat the mixture at reflux for several hours.
 - Monitor the hydrolysis by High-Performance Liquid Chromatography (HPLC).
 - After completion, cool the reaction mixture to room temperature.
 - Acidify the solution with hydrochloric acid to precipitate the product.

- Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Hypothetical Protocol for Deuteration of 7-Hydroxymethotrexate

- Materials: 7-Hydroxymethotrexate, Deuterium oxide (D_2O), Palladium on carbon (Pd/C) catalyst.
- Procedure:
 - Suspend 7-Hydroxymethotrexate in D_2O .
 - Add a catalytic amount of 10% Pd/C.
 - Heat the mixture in a sealed vessel at an elevated temperature (e.g., 100-150°C) for an extended period (e.g., 24-48 hours).
 - Cool the reaction mixture and filter to remove the catalyst.
 - Lyophilize the filtrate to obtain the deuterated product.
 - Analyze the product by mass spectrometry to determine the degree of deuterium incorporation.

Analytical Protocol: LC-MS/MS Quantification

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
- Chromatographic Conditions:
 - Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μm).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A suitable gradient from low to high organic phase to elute 7-OH-MTX.

- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 5-10 μ L.
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the isotopically labeled internal standard.

Data Presentation

The following tables summarize key quantitative data for isotopically labeled 7-Hydroxymethotrexate.

Table 1: Mass Spectrometric Data for 7-Hydroxymethotrexate and its Isotopologues

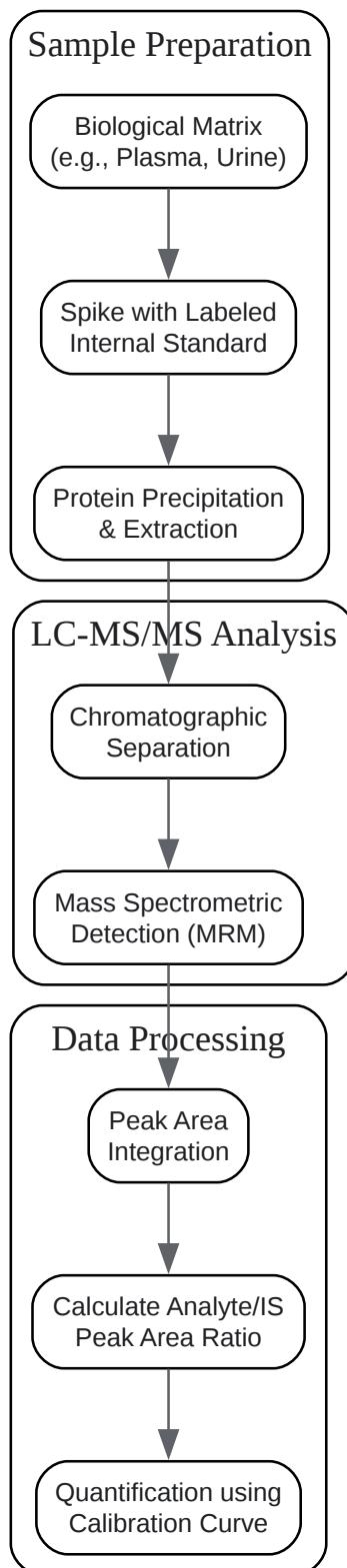
Compound	Molecular Formula	Exact Mass (m/z)	Monitored MRM Transition (Precursor → Product)	Reference
7-Hydroxymethotrexate	$C_{20}H_{22}N_8O_6$	470.166	471.2 → 324.1	[4][7]
7-Hydroxy-[7- ^{13}C]methotrexate	$C_{19}^{13}CH_{22}N_8O_6$	471.169	472.2 → 325.1	-
7-Hydroxy-[7- ^{15}N]methotrexate	$C_{20}H_{22}N_7^{15}NO_6$	471.163	472.2 → 324.1	-
7-Hydroxymethotrexate-d3	$C_{20}H_{19}D_3N_8O_6$	473.185	474.2 → 327.1	[7]

Table 2: Physicochemical Properties of 7-Hydroxymethotrexate

Property	Value	Reference
Molecular Weight	470.44 g/mol	[3]
Appearance	Yellow to orange-brown crystalline powder	[8]
Water Solubility	Poor	[9]
pKa	4.7 - 5.5 (for parent MTX)	[9]

Logical Relationships in Analytical Workflow

The use of an isotopically labeled internal standard is fundamental for accurate quantification in bioanalytical methods. The following diagram illustrates the logical workflow.



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Caption: Workflow for bioanalysis using an isotopically labeled internal standard.

Conclusion

This guide has provided a detailed overview of the isotopic labeling of 7-Hydroxymethotrexate, a critical metabolite of methotrexate. The synthetic strategies outlined for ^{13}C , ^{15}N , and ^2H labeling, along with the detailed experimental and analytical protocols, offer a valuable resource for researchers in drug metabolism, pharmacokinetics, and clinical chemistry. The use of isotopically labeled 7-OH-MTX as an internal standard is paramount for the development of robust and accurate bioanalytical methods, which are essential for understanding the clinical pharmacology of methotrexate and optimizing its therapeutic use. While a direct, published protocol for the deuteration of 7-OH-MTX is not readily available, the proposed H-D exchange method provides a plausible starting point for further investigation. The continued development of synthetic and analytical methodologies for isotopically labeled metabolites will undoubtedly advance our understanding of drug action and safety.

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